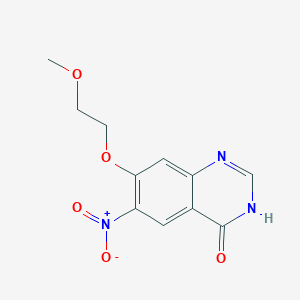
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluorocyclobutane ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
化学反应分析
Types of Reactions
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
科学研究应用
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
Methyl1-(chloromethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to the combination of the bromomethyl group and the tetrafluorocyclobutane ring. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications.
属性
分子式 |
C7H7BrF4O2 |
|---|---|
分子量 |
279.03 g/mol |
IUPAC 名称 |
methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3 |
InChI 键 |
RKSPCTVVRSBCOE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1(F)F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)

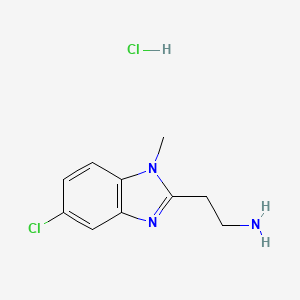
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)


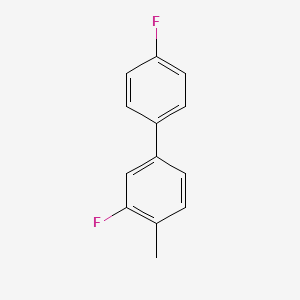
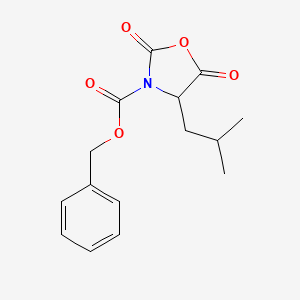
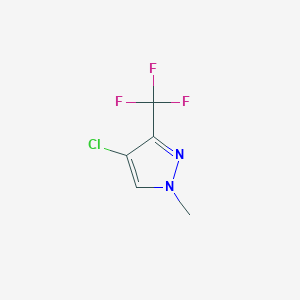
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
